Cas no 1627339-13-2 ((±)-Speciosin P)
(±)-Speciosin P Chemical and Physical Properties
Names and Identifiers
-
- (±)-Speciosin P
- (+/-)-Speciosin P
- Speciosin P
- 1627339-13-2
-
- Inchi: 1S/C10H10O4/c11-6-9(13)2-1-7-5-8(12)3-4-10(7)14/h3-5,9,11-14H,6H2
- InChI Key: GJFXLXKAXXAFPU-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(O)C=C1C#CC(O)CO
Computed Properties
- Exact Mass: 194.05790880g/mol
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 80.9Ų
(±)-Speciosin P Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S168520-10mg |
(±)-Speciosin P |
1627339-13-2 | 10mg |
$190.00 | 2023-05-17 | ||
| TRC | S168520-50mg |
(±)-Speciosin P |
1627339-13-2 | 50mg |
$747.00 | 2023-05-17 | ||
| TRC | S168520-250mg |
(±)-Speciosin P |
1627339-13-2 | 250mg |
$2980.00 | 2023-05-17 | ||
| TRC | S168520-1g |
(±)-Speciosin P |
1627339-13-2 | 1g |
$ 9200.00 | 2023-09-06 |
(±)-Speciosin P Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (±)-Speciosin P
Introduction to (±)-Speciosin P (CAS No: 1627339-13-2)
(±)-Speciosin P is a naturally occurring compound that has garnered significant attention in the field of chemobiology and pharmaceutical research. With a Chemical Abstracts Service (CAS) number of 1627339-13-2, this molecule has been the subject of extensive studies due to its unique structural properties and potential biological activities. This introduction aims to provide a comprehensive overview of (±)-Speciosin P, its chemical characteristics, biological significance, and the latest research findings that underscore its importance in modern medicinal chemistry.
The molecular structure of (±)-Speciosin P is characterized by its complex polyphenolic framework, which includes multiple hydroxyl groups and a conjugated system. These structural features contribute to its reactivity and interaction with various biological targets. The compound belongs to the class of flavonoids, a well-studied group known for their antioxidant, anti-inflammatory, and antimicrobial properties. However, (±)-Speciosin P stands out due to its distinct pharmacological profile and the novel mechanisms by which it exerts its effects.
Recent advancements in analytical chemistry have enabled more precise characterization of (±)-Speciosin P. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular formula and stereochemistry. These techniques have revealed that (±)-Speciosin P exists as a racemic mixture, with both enantiomers contributing to its overall biological activity. This finding has prompted further investigation into the enantioselective synthesis and pharmacological evaluation of each individual enantiomer.
In terms of biological activity, (±)-Speciosin P has shown promising results in preclinical studies, particularly in the context of cancer therapy. Research indicates that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK cascades. Additionally, (±)-Speciosin P has demonstrated anti-proliferative effects on tumor cells by inhibiting their ability to invade surrounding tissues. These properties make it an attractive candidate for further development as an anti-cancer agent.
The anti-inflammatory potential of (±)-Speciosin P has also been explored extensively. Studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages. This effect is attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses. By modulating NF-κB signaling, (±)-Speciosin P may offer therapeutic benefits in conditions characterized by chronic inflammation.
Another area of interest is the antimicrobial activity of (±)-Speciosin P. Research has demonstrated that this compound can exhibit potent activity against a range of bacterial and fungal pathogens. The mechanism behind this effect appears to involve disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. This finding suggests that (±)-Speciosin P could be developed into novel antimicrobial agents to combat drug-resistant infections.
The synthesis of (±)-Speciosin P remains a challenging task due to its complex structure. Traditional synthetic routes often suffer from low yields and poor enantioselectivity. However, recent developments in biocatalysis have provided new avenues for the production of this compound. Enzymatic methods using engineered microorganisms or isolated enzymes have shown promise in achieving higher yields and better stereocontrol during synthesis.
Future research directions for (±)-Speciosin P include exploring its potential in combination therapies with existing drugs. Preclinical studies suggest that when used alongside conventional chemotherapeutic agents, (±)-Speciosin P can enhance treatment efficacy while reducing side effects. This synergistic approach could improve patient outcomes and reduce resistance development.
The role of (±)-Speciosin P in natural product-based drug discovery cannot be overstated. Its unique chemical structure and diverse biological activities make it a valuable scaffold for developing new pharmaceuticals. As research continues to uncover more about this compound's properties, it is likely that (±)-Speciosin P will play an increasingly important role in the development of next-generation therapeutics.
1627339-13-2 ((±)-Speciosin P) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)